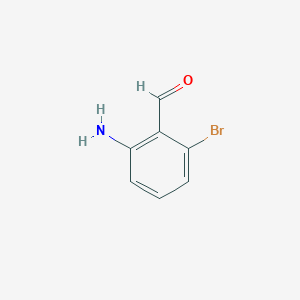

2-Amino-6-bromobenzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-6-bromobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO/c8-6-2-1-3-7(9)5(6)4-10/h1-4H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGCRWLRUZUXAAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30567717 | |

| Record name | 2-Amino-6-bromobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30567717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135484-74-1 | |

| Record name | 2-Amino-6-bromobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30567717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-6-bromobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Amino 6 Bromobenzaldehyde and Its Derivatives

Classical and Modern Synthetic Approaches

The preparation of 2-amino-6-bromobenzaldehyde can be achieved through several distinct pathways, each with its own advantages and limitations. These methods include multi-step synthesis from readily available precursors, reductive cyclization pathways, metal-catalyzed oxidation reactions, and multicomponent reaction strategies. The choice of a particular method often depends on factors such as the desired scale of the reaction, the availability of starting materials, and the need for specific functional group tolerance.

Multi-step Synthesis from Precursors (e.g., 2-amino-5-bromobenzoic acid via 2-amino-5-bromobenzyl alcohol oxidation)

A common and well-documented approach to synthesizing aminobenzaldehydes involves a multi-step sequence starting from a corresponding benzoic acid derivative. In the case of a related isomer, 2-amino-5-bromobenzaldehyde, a typical synthesis begins with the reduction of 2-amino-5-bromobenzoic acid to 2-amino-5-bromobenzyl alcohol, followed by the selective oxidation of the alcohol to the desired aldehyde. orgsyn.orgwisc.edu

The initial step involves the reduction of the carboxylic acid. This can be effectively accomplished using a strong reducing agent such as lithium aluminum hydride (LiAlH4) in an appropriate solvent like dry tetrahydrofuran (B95107) (THF). orgsyn.orgwisc.edu The reaction is typically carried out under an inert atmosphere and at low temperatures to control the reactivity of the hydride reagent. The resulting 2-amino-5-bromobenzyl alcohol can be isolated and purified through recrystallization. orgsyn.orgwisc.edu

The subsequent step is the oxidation of the primary alcohol to the aldehyde. A variety of oxidizing agents can be employed for this transformation. However, to avoid over-oxidation to the carboxylic acid and to ensure compatibility with the amino group, milder and more selective methods are preferred.

| Step | Reactant | Reagent(s) | Product | Typical Yield |

| 1. Reduction | 2-Amino-5-bromobenzoic acid | Lithium aluminum hydride (LiAlH4), THF | 2-Amino-5-bromobenzyl alcohol | 80-88% orgsyn.org |

| 2. Oxidation | 2-Amino-5-bromobenzyl alcohol | CuI, TEMPO, DMAP, O2, MeCN | 2-Amino-5-bromobenzaldehyde | Good to Excellent nih.gov |

This table outlines a typical multi-step synthesis for an isomer of this compound, illustrating the general approach.

Reductive Cyclization Pathways (e.g., from o-nitrobenzaldehydes)

Reductive cyclization pathways offer an alternative route to aminobenzaldehydes, often starting from ortho-nitrobenzaldehyde derivatives. This approach is particularly useful in the synthesis of quinolines and other heterocyclic systems where the in situ formation of the aminoaldehyde is followed by an intramolecular or intermolecular cyclization. The reduction of the nitro group to an amine can be achieved using various reducing agents, with iron powder in acetic acid being a common and effective system. nih.govchemicalbook.comgoogle.com

This method's advantage lies in the direct use of commercially available nitro compounds, which are often more accessible than their amino counterparts. nih.gov The in situ generation of the aminobenzaldehyde allows for "domino" or "tandem" reactions, where the newly formed amine and aldehyde functionalities can immediately participate in subsequent bond-forming reactions. For instance, the Friedländer synthesis of quinolines involves the reaction of a 2-aminobenzaldehyde (B1207257) with a compound containing an active methylene (B1212753) group. nih.gov By starting with a 2-nitrobenzaldehyde (B1664092) and an active methylene compound in the presence of a reducing agent, the quinoline (B57606) can be formed in a one-pot procedure. nih.gov

A general representation of this process is the reductive condensation of o-nitrobenzaldehydes with amines using iron pentacarbonyl as a reducing agent, which leads to a variety of polycyclic nitrogen-containing heterocycles. researchgate.netnih.govcsu.edu.au

Metal-catalyzed Synthesis Routes (e.g., Cu(I)/TEMPO systems for alcohol oxidation)

Modern synthetic chemistry has increasingly turned to metal-catalyzed reactions for their efficiency, selectivity, and milder reaction conditions. In the context of synthesizing this compound, copper(I)-catalyzed aerobic oxidation of the corresponding 2-amino-6-bromobenzyl alcohol is a highly effective method. The use of a Cu(I)/TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyst system is particularly noteworthy. wisc.edunih.govrsc.orgnih.gov

This catalytic system utilizes molecular oxygen from the air as the terminal oxidant, making it an environmentally friendly and sustainable approach. wisc.edursc.orgnih.gov The reaction typically involves a copper(I) salt, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), a catalytic amount of TEMPO, and often a co-catalyst or additive like 4-dimethylaminopyridine (B28879) (DMAP) or N-methylimidazole (NMI). nih.govrsc.orgnih.gov The reaction proceeds under mild conditions, often at room temperature, and in common organic solvents like acetonitrile. nih.govrsc.org

The Cu(I)/TEMPO system shows excellent chemoselectivity for the oxidation of primary alcohols to aldehydes, even in the presence of other sensitive functional groups like amines. nih.gov This makes it well-suited for the synthesis of aminobenzaldehydes. The general mechanism involves the oxidation of Cu(I) to Cu(II) and the formation of an oxoammonium ion from TEMPO, which is the active oxidant for the alcohol. The copper catalyst is then regenerated by the oxidant.

| Catalyst System | Substrate | Oxidant | Key Features |

| CuI/TEMPO/DMAP | 2-Aminobenzyl alcohols | O2 (from air) | High chemoselectivity, mild conditions, good to excellent yields. nih.gov |

| Cu(I)/bpy/TEMPO/NMI | Primary alcohols | O2 (from air) | Broad substrate scope, including benzylic and aliphatic alcohols. rsc.orgnih.gov |

| (MeO-bpy)Cu(I)(OTf)/ABNO | Primary and secondary alcohols | O2 (from air) | Highly reactive system for a wide range of alcohols. acs.org |

This table compares different copper-based catalytic systems for alcohol oxidation.

Multicomponent Reaction Strategies involving Bromobenzaldehydes

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single reaction vessel to form a product that contains substantial portions of all the starting materials. tcichemicals.comorganic-chemistry.orgfrontiersin.orgnih.gov MCRs are highly efficient and atom-economical, making them attractive for the rapid generation of molecular diversity. Bromobenzaldehydes, including isomers of this compound, can serve as key building blocks in various MCRs.

For instance, the Biginelli reaction, Hantzsch dihydropyridine (B1217469) synthesis, and Ugi reaction are well-known MCRs that can utilize aldehyde components. tcichemicals.comorganic-chemistry.org The presence of the amino and bromo functionalities on the benzaldehyde (B42025) ring allows for the synthesis of a wide array of heterocyclic scaffolds. The amino group can act as a nucleophile, while the aldehyde undergoes condensation reactions. The bromo substituent can be used for subsequent cross-coupling reactions to further elaborate the molecular structure.

While specific examples of MCRs directly employing this compound are not extensively detailed in the provided search results, the general principles of MCRs suggest its potential as a valuable substrate. For example, a three-component reaction involving this compound, an active methylene compound, and another component could lead to the formation of complex, functionalized heterocyclic systems in a single step.

Exploration of Novel Protecting Group Strategies for Amino and Aldehyde Functionalities

In the synthesis of complex molecules derived from this compound, the selective protection and deprotection of the amino and aldehyde functional groups are often necessary. jocpr.comorganic-chemistry.orgresearchgate.netwikipedia.org Protecting groups are temporarily introduced to mask a reactive functional group, allowing chemical transformations to be performed on other parts of the molecule. organic-chemistry.orgwikipedia.org

For the amino group, common protecting groups include carbamates such as tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc). jocpr.comorganic-chemistry.org The choice of protecting group depends on its stability to the reaction conditions of subsequent steps and the ease of its removal. For instance, the Boc group is acid-labile, while the Fmoc group is base-labile, allowing for orthogonal protection strategies where one group can be removed selectively in the presence of the other. organic-chemistry.org

The aldehyde functionality can be protected as an acetal (B89532) or a thioacetal. wikipedia.orggoogle.com For example, reaction with ethylene (B1197577) glycol in the presence of an acid catalyst will form a cyclic acetal, which is stable to a wide range of nucleophilic and basic conditions but can be readily removed by treatment with aqueous acid. wikipedia.orggoogle.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edusigmaaldrich.comacs.orgnih.govmsu.edu The synthesis of this compound can be evaluated and optimized based on these principles.

Prevention of Waste: It is better to prevent waste than to treat or clean up waste after it has been created. yale.edusigmaaldrich.comacs.orgnih.govmsu.edu Synthetic routes with higher yields and fewer side products are preferred.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. yale.eduacs.orgmsu.edu Multicomponent reactions are excellent examples of atom-economical processes. frontiersin.org

Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. yale.edusigmaaldrich.comacs.orgnih.gov The use of toxic reagents and solvents should be minimized.

Safer Solvents and Auxiliaries: The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary wherever possible and innocuous when used. yale.edusigmaaldrich.comacs.orgnih.gov

Design for Energy Efficiency: Energy requirements of chemical processes should be recognized for their environmental and economic impacts and should be minimized. yale.edusigmaaldrich.comacs.orgnih.gov Reactions that can be conducted at ambient temperature and pressure are more energy-efficient. yale.edusigmaaldrich.comnih.gov

Use of Catalysis: Catalytic reagents (as selective as possible) are superior to stoichiometric reagents. yale.eduacs.orgnih.gov The metal-catalyzed oxidation of 2-amino-6-bromobenzyl alcohol using a Cu(I)/TEMPO system is a prime example of a catalytic process that is more environmentally friendly than using stoichiometric amounts of heavy metal oxidants. nih.govrsc.orgnih.gov

Reduce Derivatives: Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided if possible, because such steps require additional reagents and can generate waste. yale.edusigmaaldrich.comacs.orgnih.gov One-pot reactions and tandem processes that avoid the isolation of intermediates are beneficial in this regard.

By applying these principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally responsible.

Solvent-Free Reaction Conditions and Mechanochemical Approaches

The pursuit of green and sustainable chemistry has led to the exploration of solvent-free reaction conditions for the synthesis of various organic compounds, including derivatives of aromatic aldehydes. One such approach involves heating a mixture of reactants in the absence of a solvent, which can significantly reduce waste and simplify product purification. For instance, the synthesis of pyran derivatives has been successfully achieved by heating a mixture of aromatic aldehydes, malononitrile, and a dimedone derivative under solvent-free conditions, often facilitated by a recyclable catalyst.

Mechanochemistry, which utilizes mechanical force (e.g., grinding or milling) to induce chemical reactions, offers another alternative to traditional solvent-based methods. This technique can lead to shorter reaction times, higher yields, and reduced energy consumption. The mortar-pestle grinding method, for example, has been employed for the synthesis of 2-phenylbenzo[d]thiazole from 2-aminothiophenol (B119425) and benzaldehyde, demonstrating the feasibility of mechanochemical approaches for heterocycle formation. These solvent-less strategies represent a significant step towards more environmentally benign synthetic pathways for this compound derivatives.

Catalyst Design for Sustainable Synthesis

Catalyst innovation is at the forefront of developing sustainable synthetic methods. The design of efficient, recoverable, and environmentally friendly catalysts is a key objective.

Solid Sodium Ethoxide: Sodium ethoxide is a strong base commonly used in organic synthesis for condensation and alkoxylation reactions. It is typically used in solution, but its application as a solid catalyst can offer advantages in terms of handling and separation. While traditionally prepared from sodium metal and ethanol, cheaper and alternative routes involve the reaction of sodium hydroxide (B78521) with anhydrous ethanol. In solid form, it can act as a potent catalyst in various organic transformations, promoting reactions under heterogeneous conditions, which simplifies catalyst removal and product work-up.

Amine-Functionalized SiO2@Fe3O4 Nanoparticles: A significant advancement in catalyst design involves the use of magnetic nanoparticles as recoverable supports. Amine-functionalized silica-coated magnetite (Fe3O4@SiO2) nanoparticles have emerged as highly efficient and reusable catalysts for reactions involving aldehydes. These core-shell nanoparticles possess a superparamagnetic Fe3O4 core, allowing for easy separation from the reaction mixture using an external magnet. The silica (B1680970) shell provides stability and a surface for functionalization, while the appended amine groups act as the catalytic sites.

The synthesis of these nanocatalysts involves a multi-step process:

Preparation of Fe3O4 Nanoparticles: Typically synthesized via a co-precipitation method involving iron(II) and iron(III) salts in an aqueous solution.

Silica Coating (Fe3O4@SiO2): The magnetite core is coated with a silica shell using methods like the Stöber process, which involves the hydrolysis and condensation of tetraethyl orthosilicate (B98303) (TEOS).

Amine Functionalization: The silica surface is then functionalized with amino groups by reacting it with an aminosilane, such as (3-aminopropyl)triethoxysilane (APTES).

These catalysts have demonstrated high activity in various aldehyde transformations, such as Knoevenagel condensations, offering excellent yields, short reaction times, and remarkable reusability over multiple cycles without significant loss of catalytic activity.

| Catalyst Feature | Description | Source |

| Core | Fe3O4 (Magnetite) | Provides superparamagnetic properties for easy separation. |

| Shell | SiO2 (Silica) | Offers a stable and inert coating for functionalization. |

| Functional Group | -NH2 (Amine) | Acts as the active catalytic site for various organic reactions. |

| Key Advantage | Reusability | The catalyst can be recovered with a magnet and reused for several consecutive runs. |

Atom Economy and Waste Minimization in Bromobenzaldehyde Transformations

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The goal is to design synthetic routes that maximize this incorporation, thereby minimizing the generation of waste.

The percent atom economy is calculated as: % Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) × 100

In the context of transformations involving this compound, different reaction types exhibit varying levels of atom economy:

High Atom Economy Reactions: Addition and rearrangement reactions are inherently atom-economical as they incorporate all or most of the reactant atoms into the final product. For example, a cycloaddition reaction where the benzaldehyde derivative combines with another molecule to form a single cyclic product would have 100% atom economy.

Low Atom Economy Reactions: Substitution and elimination reactions often generate stoichiometric byproducts, leading to lower atom economy. For example, in a Wittig reaction involving an aldehyde, a phosphine (B1218219) oxide is generated as a high-molecular-weight byproduct, significantly reducing the atom economy even if the chemical yield is high.

By prioritizing reaction pathways such as catalytic cycles, additions, and condensations that produce only low-molecular-weight byproducts like water, chemists can significantly improve the sustainability of synthesizing derivatives from bromobenzaldehydes.

Synthesis of Derivatized this compound Scaffolds

Preparation of Schiff Bases and Imines from the Aldehyde Moiety

The aldehyde functional group of this compound is a versatile handle for derivatization, most notably through the formation of Schiff bases (or imines). This transformation is typically achieved via a condensation reaction with primary amines. The reaction involves the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by dehydration to yield the characteristic C=N double bond of the imine.

These reactions are often straightforward and can be performed under mild conditions. The resulting Schiff bases are valuable intermediates in organic synthesis and have been widely studied for their diverse biological activities. The characterization of these compounds is routinely performed using spectroscopic methods such as FT-IR, which shows the disappearance of the C=O stretch of the aldehyde and the appearance of the C=N stretch of the imine, and 1H-NMR spectroscopy.

Functionalization at the Bromine Position

The bromine atom on the aromatic ring of this compound serves as a key site for further functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The general mechanism for palladium-catalyzed cross-coupling involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The Suzuki-Miyaura cross-coupling reaction is a particularly powerful example, where an aryl halide (like this compound) is coupled with an organoboron reagent (such as an arylboronic acid) in the presence of a palladium catalyst and a base.

This methodology has been successfully applied to the closely related 2-amino-6-bromobenzothiazole (B93375) scaffold to synthesize a range of 2-amino-6-arylbenzothiazoles. The reaction conditions are typically optimized by screening the catalyst, base, and solvent to achieve high yields.

Example of Suzuki Cross-Coupling on a Related Scaffold:

| Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Yield (%) | Source |

| Tolylboronic acid | Pd(PPh3)4 (5%) | K3PO4 | Toluene/Water | Moderate | |

| 4-Methoxyphenylboronic acid | Pd(PPh3)4 (5%) | K2CO3 | DMF | 64 |

This demonstrates the synthetic utility of the bromine atom, allowing for the introduction of diverse aryl substituents and the construction of more complex molecular architectures.

Reactivity and Reaction Mechanisms of 2 Amino 6 Bromobenzaldehyde

Nucleophilic and Electrophilic Reactivity Studies

The presence of both an electron-donating amino group and an electron-withdrawing aldehyde group, ortho to a bromine atom, influences the reactivity of the aromatic ring and the functional groups themselves.

The aldehyde group serves as a primary site for nucleophilic attack. The electrophilicity of the carbonyl carbon is modulated by the electronic effects of the amino and bromo substituents. The electron-donating amino group can increase the electron density on the aromatic ring, which may slightly reduce the electrophilicity of the carbonyl carbon in comparison to unsubstituted benzaldehyde (B42025). Conversely, the electron-withdrawing nature of the bromine atom can counteract this effect.

Key reactions involving the aldehyde group include:

Condensation Reactions: The aldehyde can readily undergo condensation reactions with various nucleophiles. For instance, it can react with amines to form Schiff bases or with active methylene (B1212753) compounds in reactions like the Knoevenagel condensation.

Reductive Amination: The aldehyde can participate in reductive amination, where it first reacts with an amine to form an imine, which is then reduced to a secondary or tertiary amine. This is a widely used method for forming carbon-nitrogen bonds. acs.org

Wittig Reaction: The aldehyde can be converted to an alkene via the Wittig reaction, reacting with a phosphorus ylide.

Nucleophilic Addition: The carbonyl group is susceptible to nucleophilic addition from various reagents, such as Grignard reagents or organolithium compounds, to form secondary alcohols. libretexts.orgwiserpub.com

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Condensation | Primary Amine | Schiff Base (Imine) |

| Reductive Amination | Amine, Reducing Agent (e.g., NaBH4) | Secondary/Tertiary Amine |

| Wittig Reaction | Phosphorus Ylide | Alkene |

| Nucleophilic Addition | Grignard Reagent (R-MgBr) | Secondary Alcohol |

The amino group is nucleophilic and can participate in a variety of reactions. It is an activating group, increasing the electron density of the aromatic ring, making it more susceptible to electrophilic substitution. However, in this compound, the positions ortho and para to the amino group are already substituted.

Common reactions involving the amino group include:

Acylation: The amino group can be acylated using acyl chlorides or anhydrides to form amides.

Alkylation: It can undergo alkylation with alkyl halides.

Diazotization: The amino group can be converted to a diazonium salt upon treatment with nitrous acid. This diazonium salt can then be used in various subsequent reactions, such as the Sandmeyer reaction.

The bromine atom at the 2-position exerts both electronic and steric effects on the molecule's reactivity.

Electronic Effects: As a halogen, bromine is an ortho-, para-directing deactivator for electrophilic aromatic substitution. This means that while it makes the ring less reactive towards electrophiles compared to benzene (B151609), any substitution that does occur is directed to the positions ortho and para to the bromine. However, in this compound, these positions are already occupied.

Steric Hindrance: The steric bulk of the bromine atom can influence the approach of reagents to the adjacent aldehyde and amino groups.

Leaving Group Potential: The bromine atom can act as a leaving group in various cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. researchgate.net This allows for the formation of new carbon-carbon or carbon-nitrogen bonds at the 2-position, providing a pathway for further derivatization.

| Substituent | Electronic Effect | Influence on Reactivity |

|---|---|---|

| Amino Group (-NH2) | Electron-donating, Activating | Increases nucleophilicity of the ring (ortho/para directing) and the amino group itself. |

| Aldehyde Group (-CHO) | Electron-withdrawing, Deactivating | Decreases nucleophilicity of the ring (meta directing) and provides an electrophilic site. |

| Bromine Atom (-Br) | Electron-withdrawing (inductive), Electron-donating (resonance), Deactivating | Directs electrophilic substitution to ortho/para positions and can act as a leaving group in cross-coupling reactions. |

Intramolecular Cyclization and Condensation Pathways

The proximity of the amino and aldehyde groups in this compound facilitates intramolecular reactions, leading to the formation of various heterocyclic structures.

Under certain conditions, such as in the presence of acid, this compound can undergo self-condensation reactions. A notable example is the formation of a polycyclic bisanhydro trimer. Research on the self-condensation of a similar compound, 2-amino-5-bromobenzaldehyde, has shown that it can form a tricyclic trimer. researchgate.net This reaction, when carried out in ethanol, resulted in an ethoxy derivative rather than a hydroxy derivative. researchgate.net The structure of this trimer was confirmed to be a 6,14,22-tribromo-19-ethoxy-2,10,18-triazahexacyclo[18.4.0.0(2,11).0(3,18).0(4,9).0(12,17)]tetracosa-1(24),4(9),5,7,12(17),13,15,20,22-nonaene monohydrate. researchgate.net

The intramolecular cyclization of o-aminobenzaldehyde derivatives can be understood through the principles of ring-closure reactions, often guided by Baldwin's rules. libretexts.org These reactions typically involve the nucleophilic attack of the amino group on the electrophilic aldehyde carbon.

A proposed mechanism for such a cyclization could involve the following steps:

Protonation of the aldehyde carbonyl group, increasing its electrophilicity.

Intramolecular nucleophilic attack of the amino group on the protonated carbonyl carbon to form a cyclic hemiaminal intermediate.

Dehydration of the hemiaminal to form an iminium ion.

Further reactions, such as dimerization or trimerization, can then occur.

The specific reaction pathway and the resulting products can be influenced by factors such as the solvent, temperature, and the presence of catalysts. For instance, amino acid-mediated intramolecular cyclizations have been studied, where the amino acid can influence the stereoselectivity of the reaction. cnr.it

Catalytic Transformations Involving this compound

Catalytic methods offer efficient and selective pathways for the transformation of this compound into more complex molecular architectures. Both transition metal catalysis and, more recently, organocatalysis and biocatalysis, provide powerful tools for chemists to harness the reactivity of this trifunctional molecule.

Palladium-catalyzed reactions are particularly prominent in the functionalization of aryl halides, making them a primary choice for transformations involving the bromine atom of this compound. These reactions often lead to the formation of new carbon-carbon and carbon-heteroatom bonds, which are fundamental steps in the synthesis of diverse heterocyclic systems.

One of the key applications of palladium catalysis is in intramolecular cyclization reactions. The strategic positioning of the amino and aldehyde groups in relation to the bromo substituent allows for the construction of various fused ring systems. For instance, palladium-catalyzed intramolecular C-N bond formation can be employed to synthesize nitrogen heterocycles. While specific studies on this compound are not extensively documented in publicly available literature, the principles can be inferred from reactions with analogous 2-bromobenzaldehydes. These compounds are known to undergo palladium-catalyzed tandem Heck and aldol reactions with functionalized alkenes to produce naphthalenes. It is plausible that this compound could participate in similar cyclization pathways, where the amino group could either be a spectator or an active participant in the reaction sequence, potentially leading to nitrogen-containing polycyclic aromatic compounds.

Palladium-catalyzed C-H activation is another powerful strategy for the synthesis of heterocycles. rsc.orgnih.gov This approach can create new bonds by functionalizing otherwise inert C-H bonds. In the context of this compound, intramolecular C-H activation could be envisioned to form various nitrogen-containing heterocycles, with the palladium catalyst being directed by one of the existing functional groups. rsc.org

The general mechanism for many of these palladium-catalyzed reactions involves an oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of a coupling partner (like an alkene or alkyne), and culminating in a reductive elimination step that regenerates the Pd(0) catalyst and yields the final product. The presence of the amino group can influence the electronic properties of the aryl ring, potentially affecting the rates and outcomes of these catalytic steps.

Below is a representative table of potential palladium-catalyzed reactions involving substrates similar to this compound, illustrating the versatility of this approach in heterocycle synthesis.

| Reaction Type | Catalyst/Reagents | Product Type |

| Intramolecular C-N Coupling | Pd(0) catalyst, Base | Nitrogen Heterocycles |

| Tandem Heck/Aldol Reaction | Pd(OAc)₂, Base, Alkene | Naphthalene derivatives |

| C-H Activation/Carbonylation | Pd(II) catalyst, CO | Benzolactams |

This table is illustrative and based on reactions of analogous compounds. Specific outcomes with this compound would require experimental verification.

While transition metal catalysis often focuses on the reactivity of the carbon-bromine bond, organocatalysis and biocatalysis provide avenues for selective transformations of the aldehyde and amino functionalities under mild and often environmentally benign conditions.

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. For a substrate like this compound, the aldehyde group is a prime target for organocatalytic activation. Chiral secondary amines, such as proline and its derivatives, can react with the aldehyde to form nucleophilic enamines or electrophilic iminium ions. These intermediates can then participate in a wide range of asymmetric reactions, allowing for the stereoselective formation of new carbon-carbon and carbon-heteroatom bonds.

For example, the enamine intermediate could undergo a Michael addition to an α,β-unsaturated carbonyl compound, or an iminium ion could be attacked by a nucleophile. Bifunctional organocatalysts, which contain both a hydrogen-bond donor (like a thiourea) and a basic site (like a tertiary amine), are particularly effective in controlling the stereochemistry of such reactions by activating both the electrophile and the nucleophile simultaneously. nih.gov Although specific applications of these methods to this compound are not widely reported, the established reactivity of aldehydes in organocatalytic transformations suggests a high potential for its use in asymmetric synthesis. rsc.org

Biocatalysis , the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity. Enzymes operate under mild conditions of temperature and pH and can distinguish between similar functional groups and stereoisomers. For this compound, several classes of enzymes could be employed for its selective transformation.

Oxidoreductases, for instance, could be used for the selective reduction of the aldehyde group to an alcohol or its oxidation to a carboxylic acid, without affecting the amino or bromo groups. nih.gov Specifically, alcohol dehydrogenases (ADHs) are known to catalyze the stereoselective reduction of a wide range of aldehydes. nih.gov Conversely, aldehyde dehydrogenases (ALDHs) could be used for the oxidation. The biocatalytic reduction of benzaldehyde and its derivatives to the corresponding benzyl alcohols has been demonstrated using various enzyme sources, including those from plant wastes. scielo.org.mxredalyc.org

Thiamine diphosphate (ThDP)-dependent enzymes, such as benzaldehyde lyase, can catalyze C-C bond forming reactions with aldehydes. researchgate.net These enzymes could potentially be used to convert this compound into chiral α-hydroxy ketones. Furthermore, transaminases could potentially be used to convert the aldehyde into an amino acid, although this would likely require a multi-enzyme cascade system.

The table below summarizes potential organocatalytic and biocatalytic transformations for this compound based on established methodologies for similar substrates.

| Catalysis Type | Catalyst/Enzyme Class | Potential Transformation | Product Type |

| Organocatalysis | Chiral Secondary Amines (e.g., Proline) | Asymmetric Aldol or Michael Addition | Chiral β-hydroxy aldehydes or γ-nitro aldehydes |

| Biocatalysis | Alcohol Dehydrogenase (ADH) | Aldehyde Reduction | (2-Amino-6-bromophenyl)methanol |

| Biocatalysis | Aldehyde Dehydrogenase (ALDH) | Aldehyde Oxidation | 2-Amino-6-bromobenzoic acid |

| Biocatalysis | ThDP-dependent Enzymes | Carboligation | Chiral α-hydroxy ketones |

This table outlines potential applications and requires experimental validation for the specific substrate this compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen framework.

While specific spectral data for 2-Amino-6-bromobenzaldehyde is not widely published, a detailed analysis can be constructed by examining its close structural analogs, such as 2-bromobenzaldehyde (B122850) and 2-amino-6-chlorobenzaldehyde.

The ¹H NMR spectrum of 2-bromobenzaldehyde serves as a foundational reference. The aldehyde proton (-CHO) characteristically appears as a singlet at approximately 10.34 ppm due to its deshielded environment. The aromatic protons appear in the range of 7.40-7.90 ppm, with their splitting patterns dictated by their coupling with adjacent protons.

For the closely related 2-amino-6-chlorobenzaldehyde , the aldehyde proton is observed at 10.48 ppm. The aromatic region shows a triplet at 7.19 ppm and two doublets at 6.68 ppm and 6.55 ppm. A broad signal at 6.13 ppm is attributed to the amino (-NH₂) protons.

By comparing these analogs, the expected ¹H NMR spectrum for This compound can be predicted. The aldehyde proton would resonate significantly downfield, likely above 10.0 ppm. The amino protons would present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The three aromatic protons would exhibit a splitting pattern reflecting their relative positions, likely appearing as a triplet for the proton at C4 and two doublets for the protons at C3 and C5. The electron-donating amino group at C2 would cause an upfield shift of the aromatic protons compared to 2-bromobenzaldehyde.

Table 1: Comparative ¹H NMR Spectral Data of Benzaldehyde (B42025) Derivatives

| Compound | Aldehyde H (ppm) | Aromatic H (ppm) | Other Signals (ppm) |

| 2-Bromobenzaldehyde | 10.34 (s) | 7.89 (d), 7.63 (d), 7.43 (t) | - |

| 2-Amino-6-chlorobenzaldehyde | 10.48 (s) | 7.19 (t), 6.68 (d), 6.55 (d) | 6.13 (br s, NH₂) |

Data is compiled from analogous compounds to predict the spectrum of the target molecule.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 2-amino-6-chlorobenzaldehyde , the aldehyde carbon (C=O) signal is found at 192.8 ppm. The carbon atom attached to the amino group (C2) resonates at 152.0 ppm, while the carbon bearing the chlorine atom (C6) is at 117.7 ppm. The remaining aromatic carbons appear at 139.6 ppm, 135.5 ppm, 115.6 ppm, and 114.4 ppm.

Based on this, for This compound , the aldehyde carbon would be expected near 193 ppm. The carbon attached to bromine (C6) would be significantly upfield compared to a non-substituted carbon due to the heavy atom effect. The carbon attached to the amino group (C2) would be downfield, around 150 ppm. The remaining four aromatic carbons would produce distinct signals in the typical 115-140 ppm range.

Table 2: Comparative ¹³C NMR Spectral Data

| Compound | C=O (ppm) | C-X (X=Cl, Br) (ppm) | C-N (ppm) | Aromatic C (ppm) |

| 2-Amino-6-chlorobenzaldehyde | 192.8 | 117.7 | 152.0 | 139.6, 135.5, 115.6, 114.4 |

Data from a structural analog used for predictive analysis.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguous assignment.

COSY would reveal the coupling relationships between adjacent aromatic protons (H3, H4, H5).

HSQC would directly correlate each proton signal with its attached carbon atom.

Vibrational Spectroscopy: FT-IR and Raman Studies

Vibrational spectroscopy probes the molecular vibrations, providing a fingerprint of the functional groups present.

The FT-IR and Raman spectra of this compound would be characterized by several key vibrational modes. Analysis of the related compound 2-amino-5-bromobenzoic acid provides insight into the expected frequencies for the shared functional groups. ijtsrd.com

N-H Stretching: The amino group (NH₂) typically shows two distinct stretching bands: an asymmetric stretch (ν_as(N-H)) and a symmetric stretch (ν_s(N-H)). These would be expected in the 3300-3500 cm⁻¹ region.

C=O Stretching: The aldehyde carbonyl group (C=O) gives rise to a strong, sharp absorption band. In aromatic aldehydes, this band is typically found in the 1680-1710 cm⁻¹ range.

Aromatic C=C Stretching: The stretching vibrations of the benzene (B151609) ring are observed in the 1450-1600 cm⁻¹ region.

C-Br Stretching: The carbon-bromine stretching vibration (ν(C-Br)) is expected to appear as a strong band in the far-infrared region, typically between 500 and 650 cm⁻¹.

C-N Stretching: The stretching vibration for the aromatic amine C-N bond is usually found in the 1250-1360 cm⁻¹ range.

Table 3: Predicted Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Asymmetric Stretch | Amino (-NH₂) | ~3450 |

| N-H Symmetric Stretch | Amino (-NH₂) | ~3350 |

| C=O Stretch | Aldehyde (-CHO) | ~1690 |

| C=C Stretch | Aromatic Ring | 1450-1600 |

| C-N Stretch | Aryl-Amine | 1250-1360 |

| C-Br Stretch | Aryl-Bromide | 500-650 |

The ortho positioning of the amino and aldehyde groups in this compound allows for the formation of a strong intramolecular hydrogen bond between one of the N-H protons of the amino group and the oxygen atom of the carbonyl group. This interaction creates a stable six-membered pseudo-ring structure.

This intramolecular hydrogen bonding has two significant effects observable in vibrational spectra:

It weakens the C=O bond, causing the carbonyl stretching frequency (ν(C=O)) to shift to a lower wavenumber (a red shift) compared to a benzaldehyde without the ortho-amino group.

It also weakens the involved N-H bond, resulting in a red shift of the corresponding N-H stretching vibration.

This phenomenon is a key diagnostic feature for confirming the molecular conformation and the interaction between the adjacent functional groups. acs.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its identification. The molecular formula for this compound is C₇H₆BrNO.

The key feature in the mass spectrum would be the molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, the molecular ion will appear as a pair of peaks of almost equal intensity, [M]⁺ and [M+2]⁺, at m/z 199 and 201, respectively. This isotopic signature is definitive for the presence of a single bromine atom.

Common fragmentation pathways for this molecule would include:

Loss of a hydrogen radical (H•): Leading to a strong [M-1]⁺ peak at m/z 198/200. This corresponds to the formation of a stable acylium ion.

Loss of carbon monoxide (CO): Ejection of CO from the molecular ion would result in an [M-28]⁺ fragment at m/z 171/173.

Loss of the formyl radical (•CHO): Cleavage of the aldehyde group would produce an [M-29]⁺ ion at m/z 170/172.

Loss of a bromine radical (Br•): This would result in a fragment ion at m/z 120 ([M-79]⁺ or [M-81]⁺).

Table 4: Predicted Major Mass Spectrometry Fragments

| m/z (for ⁷⁹Br/⁸¹Br) | Fragment Ion | Identity of Loss |

| 199 / 201 | [C₇H₆BrNO]⁺ | Molecular Ion (M⁺) |

| 198 / 200 | [C₇H₅BrNO]⁺ | H• |

| 171 / 173 | [C₆H₆BrN]⁺ | CO |

| 170 / 172 | [C₆H₅BrN]⁺ | •CHO |

| 120 | [C₇H₆NO]⁺ | •Br |

X-ray Crystallography for Solid-State Structural Determination

A thorough search of scientific literature and crystallographic databases reveals that there is currently no publicly available single-crystal X-ray diffraction data for this compound. Consequently, detailed research findings regarding its solid-state structure, including unit cell parameters, space group, bond lengths, bond angles, and intermolecular interactions, cannot be provided at this time. The determination of a molecule's crystal structure is an experimental process that requires the growth of a suitable single crystal, which is then analyzed using X-ray diffraction. Without such an experimental study, a definitive depiction of the compound's three-dimensional arrangement in the solid state remains unknown.

Therefore, the creation of a data table with crystallographic information for this compound is not possible. Further research, specifically the successful crystallization and subsequent X-ray crystallographic analysis of this compound, is required to elucidate its solid-state architecture.

Computational Chemistry and Quantum Chemical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed due to its favorable balance between computational cost and accuracy. DFT calculations for 2-Amino-6-bromobenzaldehyde would serve as the foundation for analyzing its molecular properties. These calculations typically involve selecting a functional (like B3LYP) and a basis set (such as 6-311++G(d,p)) to approximate the solutions to the Schrödinger equation.

Geometry Optimization and Molecular Structure Analysis

The first step in a computational study is geometry optimization. This process calculates the lowest energy arrangement of the atoms in the molecule, corresponding to its most stable three-dimensional structure. For this compound, this analysis would yield critical data on its structural parameters.

Bond Lengths: The optimized geometry would provide the precise distances between connected atoms (e.g., C-C, C-H, C-N, C-Br, C=O).

Bond Angles: The angles formed by three consecutive atoms (e.g., C-C-C in the benzene (B151609) ring) would be determined, revealing the planarity and geometry of the ring and its substituents.

Dihedral Angles: These angles describe the rotation around a bond and would be crucial for understanding the orientation of the amino (-NH2) and aldehyde (-CHO) groups relative to the benzene ring.

This data is typically presented in a table comparing calculated values to experimental data if available from techniques like X-ray crystallography.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Note: The following table is a representative example of what would be generated from a DFT geometry optimization. Specific values for this compound are not available in the searched literature.)

| Parameter | Atom Pair/Triplet | Calculated Value (Å or °) |

| Bond Length | C1-C2 | Value |

| C-Br | Value | |

| C-N | Value | |

| C=O | Value | |

| Bond Angle | C1-C6-C5 | Value |

| C1-C2-N | Value | |

| Dihedral Angle | Br-C6-C1-C2 | Value |

| N-C2-C1-H | Value |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gap)

Frontier Molecular Orbitals (FMOs) are the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These orbitals are critical for determining a molecule's chemical reactivity and electronic properties ossila.com.

HOMO: Represents the ability of a molecule to donate an electron. For this compound, the HOMO would likely be localized on the electron-rich amino group and the aromatic ring.

LUMO: Represents the ability of a molecule to accept an electron ossila.com. The LUMO is often located on the electron-withdrawing aldehyde group.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive and can be easily excited, as electrons can be transferred from the HOMO to the LUMO with less energy researchgate.netedu.krd. A large energy gap implies high kinetic stability and low chemical reactivity nih.gov. Analysis of the HOMO-LUMO gap helps in understanding the intramolecular charge transfer within the molecule nih.gov.

Table 2: Hypothetical Frontier Molecular Orbital Properties for this compound (Note: This table illustrates the type of data obtained from an FMO analysis. Specific values are not available in the searched literature.)

| Parameter | Value (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| Energy Gap (ΔE) | Value |

Molecular Electrostatic Potential (MEP) Mapping and Reactive Site Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is used to predict how a molecule will interact with other species and to identify sites for electrophilic and nucleophilic attack.

Color Coding: MEP maps use a color scale to denote different potential values. Red regions indicate areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. Blue regions indicate positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack researchgate.netyoutube.com. Green areas represent neutral potential.

Reactive Sites: For this compound, the MEP map would likely show a negative potential (red) around the oxygen atom of the aldehyde group and the nitrogen of the amino group, indicating these are sites for electrophilic attack. A positive potential (blue) would be expected around the hydrogen atoms of the amino group and the aldehyde proton, identifying them as sites for nucleophilic interaction.

Natural Bond Orbital (NBO) and Natural Population Analysis (NPA)

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core electrons uni-rostock.dewisc.eduq-chem.com.

Hybridization and Bonding: NBO analysis describes the hybridization of atomic orbitals that form chemical bonds (e.g., sp2 hybridization of carbon atoms in the benzene ring).

Charge Delocalization: It quantifies the delocalization of electron density from filled "Lewis-type" orbitals (bonds and lone pairs) to empty "non-Lewis-type" orbitals (antibonding and Rydberg orbitals). This delocalization, known as hyperconjugation, is a key factor in molecular stability. The stabilization energy (E2) associated with these interactions can be calculated to measure the strength of the delocalization.

Natural Population Analysis (NPA): NPA is a method derived from NBO theory to calculate the distribution of electrons among the atoms in a molecule, yielding "natural atomic charges" wisc.eduiupac.orgresearchgate.netiupac.org. NPA charges are generally considered more robust and less dependent on the basis set used in the calculation compared to other methods like Mulliken population analysis iupac.orgresearchgate.netiupac.org.

Thermodynamic and Spectroscopic Property Predictions

DFT calculations can also predict various thermodynamic and spectroscopic properties of this compound, providing data that can be compared with experimental results.

Prediction of Vibrational Wavenumbers and Spectra

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies, one can assign the specific motions (stretching, bending, etc.) of atoms or functional groups to the peaks observed in experimental spectra.

Frequency Calculation: After geometry optimization, a frequency calculation confirms that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and provides a list of vibrational modes and their corresponding wavenumbers (in cm⁻¹).

Spectral Correlation: The calculated wavenumbers are often scaled by a specific factor to correct for approximations in the computational method and to improve agreement with experimental data. This allows for a detailed assignment of the experimental IR and Raman spectra, helping to confirm the molecular structure. For this compound, this would involve identifying the characteristic stretching frequencies for the N-H bonds in the amino group, the C=O bond in the aldehyde group, and the C-Br bond, as well as various vibrations of the aromatic ring.

Computational Analysis of Optical Properties (e.g., hyperpolarizability, Non-Linear Optical (NLO) properties)

Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics and photonics. Computational methods, particularly Density Functional Theory (DFT), are often used to predict the NLO properties of molecules. Key parameters include polarizability (α) and the first-order hyperpolarizability (β), which quantify the molecule's response to an external electric field. A high hyperpolarizability value suggests that a molecule has significant NLO potential.

For a molecule like this compound, such a study would involve:

Geometry Optimization: Calculating the most stable three-dimensional structure of the molecule.

Frequency Calculations: To ensure the optimized structure is a true energy minimum.

NLO Property Calculation: Using a suitable DFT functional (like B3LYP) and basis set to compute the α and β values.

While studies exist for isomers such as 2-Amino-5-bromobenzaldehyde, which has been shown to possess considerable NLO properties, no equivalent published data is available for the 2-Amino-6-bromo isomer.

Investigating Intramolecular Charge Transfer (ICT)

Intramolecular charge transfer (ICT) is a process where an electron is transferred from an electron-donating part of a molecule to an electron-accepting part upon photoexcitation. This phenomenon is fundamental to the function of many organic electronic materials and fluorescent probes. In this compound, the amino group (-NH2) acts as an electron donor, while the aldehyde group (-CHO) and the bromine-substituted aromatic ring act as electron acceptors.

A computational investigation of ICT would typically involve:

Frontier Molecular Orbital (FMO) Analysis: Examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For an effective ICT process, the HOMO is typically localized on the donor group and the LUMO on the acceptor group.

Excited State Calculations: Using methods like Time-Dependent DFT (TD-DFT) to model the electronic transitions and characterize the nature of the excited states.

No specific studies detailing the FMO analysis or excited state dynamics for this compound are currently published.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and their relative energies. This is mapped out on a Potential Energy Surface (PES), which describes the potential energy of a molecule as a function of its geometry. ambeed.comamazonaws.com By mapping the PES, chemists can identify the most stable conformers (energy minima) and the energy barriers for conversion between them (transition states). researchgate.netmolbase.com

For this compound, this would involve rotating the C-C bond between the ring and the aldehyde group, as well as the C-N bond of the amino group, and calculating the energy at each step to map the landscape. This analysis is crucial for understanding the molecule's flexibility and the predominant shapes it adopts, which influence its reactivity and interactions. Such a detailed PES map for this specific compound has not been documented in the literature.

Solvent Effects on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly influenced by its solvent environment. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate these effects. anl.govacs.org These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in different environments.

An analysis of solvent effects on this compound would provide insight into how its stability, optical properties (like UV-Vis absorption), and reactivity change in solvents of varying polarity (e.g., from nonpolar hexane (B92381) to polar water). This information is vital for predicting its behavior in real-world applications. However, no specific computational studies on the solvent effects for this compound have been published.

Applications in Medicinal Chemistry and Drug Discovery

Design and Synthesis of Biologically Active Scaffolds

The strategic placement of reactive groups on the 2-Amino-6-bromobenzaldehyde molecule allows chemists to construct a variety of scaffolds, which form the core structures of potential therapeutic agents. The amino and aldehyde groups are particularly amenable to cyclization reactions, leading to the formation of heterocyclic systems that are prevalent in many approved drugs.

This compound is a key building block for a range of heterocyclic scaffolds known for their pharmacological importance.

Quinolines: The Friedländer synthesis is a classic and efficient method for producing quinoline (B57606) derivatives. This reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) with a compound containing a reactive α-methylene group, such as a ketone. nih.govnih.gov This approach is highly versatile for creating a variety of substituted quinolines, which are known to possess a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. rsc.orgresearchgate.netbenthamscience.comjddtonline.info The reaction typically proceeds in an acidic or basic medium, facilitating condensation and subsequent cyclodehydration. rsc.org

Benzothiazoles: Benzothiazole derivatives are another important class of heterocyclic compounds synthesized from precursors related to this compound. The most common synthetic route involves the condensation of 2-aminothiophenols with aldehydes, carboxylic acids, or their derivatives. researchgate.netijper.org These compounds are noted for their broad range of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities. pharmacyjournal.inpcbiochemres.com

Dihydropyrimidines (DHPMs): The Biginelli reaction is a well-established multicomponent reaction used to synthesize dihydropyrimidines. This reaction typically involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea. beilstein-journals.orgnih.govunits.it While the reaction is general for many aldehydes, substituted benzaldehydes are commonly used to create a diverse library of DHPMs. rsc.orgmdpi.com These scaffolds are of significant interest due to their wide array of biological activities, including antiviral, antibacterial, and antihypertensive properties. beilstein-journals.orgnih.gov

Azepanes: Azepanes are seven-membered nitrogen-containing heterocycles that are less common in medicinal chemistry than five- or six-membered rings but represent an important area of chemical space. nih.gov Their synthesis can be challenging, but various strategies exist, such as ring expansion reactions or cyclization of linear precursors. nih.govnih.govresearchgate.net For instance, some synthetic approaches involve the use of aldehydes in reductive amination reactions to form the seven-membered ring. nih.gov Azepane derivatives have shown potential as glycosidase inhibitors and histamine H3 receptor ligands. nih.govlifechemicals.com

Scaffold hopping is a key strategy in medicinal chemistry used to design new drug candidates by replacing the core structure (scaffold) of a known active compound with a chemically different one, while maintaining its biological activity. uniroma1.itnih.gov This approach is employed to discover novel intellectual property, improve pharmacokinetic properties, or circumvent toxicity issues associated with the original scaffold. uniroma1.itresearchgate.net

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a fundamental concept within scaffold hopping. cambridgemedchemconsulting.comprinceton.edudrughunter.com For example, an amide bond, which is susceptible to metabolic degradation, might be replaced with a more stable heterocyclic ring like a triazole or oxadiazole. nih.govnih.gov

While specific examples detailing the use of this compound in scaffold hopping are not prevalent, its derivatives can serve as starting points for such strategies. A benzothiazole or quinoline scaffold synthesized from this precursor could be replaced with another heterocycle to explore new chemical space. For instance, a phenyl ring in a lead compound could be replaced by a pyridyl or thiophene ring to modulate properties like solubility or metabolism. researchgate.netnih.gov The versatility of the functional groups on the this compound scaffold makes it a suitable platform for generating initial hits that can then be optimized through scaffold hopping and bioisosteric replacement strategies. nih.govnih.gov

Pharmacological Relevance of this compound Derivatives

Derivatives synthesized from this compound have demonstrated a wide range of pharmacological activities, underscoring the importance of this compound as a versatile starting material in drug discovery.

The heterocyclic scaffolds derived from this precursor are associated with numerous therapeutic applications.

Pharmacological Applications of Derived Scaffolds

| Scaffold | Potential Applications | Key Findings |

|---|---|---|

| Quinolines | Anticancer, Antimalarial, Antibacterial, Anti-inflammatory, Anti-HIV | Quinolines are core structures in drugs like chloroquine and topotecan. rsc.org Derivatives have shown potent activity against various cancer cell lines and drug-resistant bacteria. nih.govrsc.org |

| Benzothiazoles | Anticancer, Antimicrobial, Antifungal, Anticonvulsant, Anti-inflammatory | Benzothiazole derivatives exhibit a broad spectrum of biological activities. pharmacyjournal.inpcbiochemres.com Some have shown significant efficacy against various cancer cell lines and microbial strains. ijper.org |

| Dihydropyrimidines | Antiviral, Antibacterial, Antihypertensive, Anticancer | DHPMs are known calcium channel blockers and have been investigated for various other therapeutic targets. beilstein-journals.orgekb.egekb.eg |

| Azepanes | Enzyme Inhibition (e.g., Glycosidase), Receptor Ligands (e.g., Histamine H3) | The flexible seven-membered ring can interact effectively with biological targets. nih.govlifechemicals.com Some derivatives act as potent and selective enzyme inhibitors or receptor antagonists. nih.govnih.gov |

The biological activity of these derivatives often stems from their ability to interact with specific enzymes or receptors, modulating their function.

Enzyme Inhibitors: Derivatives of scaffolds built from this compound have been explored as inhibitors for various enzymes. For example, certain benzothiazole derivatives have shown inhibitory activity against enzymes like dihydroorotase, which is crucial for pyrimidine synthesis in microbes. nih.gov Dihydropyrimidine derivatives have been investigated as inhibitors of enzymes such as alkaline phosphatase and mTOR. ekb.eg Quinolines are known to target enzymes like reverse transcriptase, making them relevant in the development of anti-HIV agents. nih.gov

Receptor Ligands: The azepane scaffold has been incorporated into molecules designed as ligands for specific receptors. For instance, biphenyloxy-alkyl derivatives of azepane have been synthesized and evaluated as potent and selective ligands for the human histamine H3 receptor, a target for neurological and inflammatory disorders. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.